(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide
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Overview
Description
MMV689258 is a synthetic organic compound belonging to a new class of pantothenamides. It has shown significant potential as an antimalarial agent, particularly against drug-resistant strains of Plasmodium falciparum . The compound is characterized by its aromatic side chain with a fluorine atom, which contributes to its potency and stability .
Preparation Methods
The synthesis of MMV689258 involves the creation of an inverted-amide bond, which enhances its resistance to degradation by serum pantetheinases . The synthetic route includes the coupling of a (hetero)aromatic ring directly to the inverted amide, followed by various chemical optimizations to improve its efficacy . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
MMV689258 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The aromatic side chain allows for substitution reactions, where different substituents can be introduced to alter the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV689258 has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pantothenamides.
Biology: The compound is used to investigate the biochemical pathways of Plasmodium falciparum and other malaria-causing parasites.
Medicine: MMV689258 is being explored as a potential antimalarial drug, particularly for its efficacy against drug-resistant strains.
Industry: The compound’s stability and potency make it a candidate for large-scale production and formulation into antimalarial medications
Mechanism of Action
MMV689258 exerts its effects by targeting the acetyl-coenzyme A biosynthesis pathway in Plasmodium falciparum . The compound is converted into coenzyme A analogs that interfere with the parasite’s acetyl-coenzyme A anabolism, thereby inhibiting its growth and replication. The molecular targets include acetyl-coenzyme A synthetase and acyl-coenzyme A synthetase 11, which are essential for the parasite’s survival .
Comparison with Similar Compounds
MMV689258 is compared with other pantothenamides such as MMV693183 and MMV693182 . While all these compounds share a similar mode of action, MMV689258 stands out due to its higher potency and stability. The inverted-amide bond and the aromatic side chain with a fluorine atom contribute to its unique properties, making it more effective against drug-resistant strains of Plasmodium falciparum .
Similar compounds include:
- MMV693183
- MMV693182
These compounds are also being studied for their antimalarial properties, but MMV689258 has shown superior characteristics in terms of efficacy and stability .
Properties
Molecular Formula |
C18H27FN2O4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-2-[3-(2-fluorophenyl)propanoylamino]propyl]-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C18H27FN2O4/c1-12(10-20-17(25)16(24)18(2,3)11-22)21-15(23)9-8-13-6-4-5-7-14(13)19/h4-7,12,16,22,24H,8-11H2,1-3H3,(H,20,25)(H,21,23)/t12-,16-/m1/s1 |
InChI Key |
HCDITNRDWJWQAL-MLGOLLRUSA-N |
Isomeric SMILES |
C[C@H](CNC(=O)[C@H](C(C)(C)CO)O)NC(=O)CCC1=CC=CC=C1F |
Canonical SMILES |
CC(CNC(=O)C(C(C)(C)CO)O)NC(=O)CCC1=CC=CC=C1F |
Origin of Product |
United States |
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